molecular formula C25H25F2N3O3S B2453347 N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451504-58-8

N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2453347
CAS No.: 451504-58-8
M. Wt: 485.55
InChI Key: DHSWSPZSEWZHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide (CAS Number: 451504-58-8) is a synthetic small molecule with a molecular formula of C25H25F2N3O3S and a molecular weight of 485.55 g/mol . This benzamide-sulfonamide derivative features a complex structure integrating a 2-ethylphenyl amide group, a fluorinated aromatic ring, and a 2-fluorophenyl piperazine sulfonamide moiety, making it a valuable chemical entity for pharmaceutical research and development. The compound's structural framework, characterized by its sulfonamide-linked piperazine ring, suggests potential for diverse biological interactions, particularly with enzyme systems and receptors that are modulated by similar aryl sulfonamide and benzamide scaffolds . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of more complex molecules targeting central nervous system disorders, oncological pathways, and metabolic diseases, as structurally related sulfonamide and benzamide compounds have demonstrated significant bioactive properties . The presence of the fluorine atoms enhances metabolic stability and membrane permeability, making it suitable for structure-activity relationship (SAR) studies and lead optimization programs . Available in quantities from 1mg to 10mg, this product is supplied for research purposes strictly within laboratory settings . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. It must not be administered to humans or used for any clinical, in-vivo, or ex-vivo diagnostic purposes.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O3S/c1-2-18-7-3-5-9-22(18)28-25(31)19-11-12-21(27)24(17-19)34(32,33)30-15-13-29(14-16-30)23-10-6-4-8-20(23)26/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWSPZSEWZHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Ethylphenyl group : Provides hydrophobic interactions.
  • Fluorine atoms : Enhance lipophilicity and potentially influence receptor binding.
  • Piperazine moiety : Commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies suggest that this compound may act as a modulator of these systems, thereby influencing mood and cognitive functions.

Antidepressant Effects

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant antidepressant-like effects in animal models. For instance:

  • A study demonstrated that similar compounds reduced depressive behaviors in mice subjected to forced swim tests, suggesting potential efficacy in treating depression .

Antipsychotic Activity

The piperazine component of the compound is associated with antipsychotic properties. Research into related compounds has shown:

  • Effective antagonism at dopamine D2 receptors, which is a common target for antipsychotic medications .

Anticancer Potential

Emerging evidence also points to anticancer properties:

  • Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors in animal models
AntipsychoticDopamine D2 receptor antagonism
AnticancerInduced apoptosis in cancer cell lines

Study on Antidepressant Activity

A controlled study involving the administration of this compound to mice showed a significant decrease in immobility time during forced swim tests compared to control groups. This suggests a robust antidepressant effect mediated through serotonin modulation.

Study on Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a therapeutic agent against certain types of cancer.

Scientific Research Applications

Antidepressant Activity

Piperazine derivatives, such as the compound , have shown promise in treating depression. Studies indicate that modifications to the piperazine ring can enhance serotonin receptor affinity, leading to improved antidepressant effects. For instance, certain analogs have been evaluated for their ability to modulate serotonin levels in preclinical models .

Anticancer Properties

Research has highlighted the anticancer potential of sulfonyl piperazine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, derivatives with similar structures have shown activity against breast and colon cancer cells, suggesting that N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide may also possess similar properties .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides and piperazine derivatives have historically been linked to antibacterial effects. In vitro studies have indicated that compounds with similar configurations can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antidepressant Screening

In a recent study, a series of piperazine derivatives were screened for their antidepressant activity using forced swim tests in rodents. The results indicated that compounds structurally similar to this compound exhibited significant reductions in immobility time, suggesting enhanced antidepressant efficacy .

Case Study 2: Anticancer Efficacy

A study focused on evaluating the anticancer properties of sulfonamide derivatives showed that compounds with similar structural motifs led to apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways, highlighting the potential of this compound in cancer therapy .

Preparation Methods

Nucleophilic Aromatic Substitution

1-(2-Fluorophenyl)piperazine is synthesized via nucleophilic substitution of 1-fluoro-2-nitrobenzene with piperazine under basic conditions. A representative procedure involves refluxing 1-fluoro-2-nitrobenzene (1.0 eq) with excess piperazine (3.0 eq) in dimethylformamide (DMF) at 120°C for 24 hours, followed by reduction of the nitro group using hydrogen gas (1 atm) over palladium on carbon (10% w/w).

Reaction Conditions :

  • Solvent: DMF
  • Temperature: 120°C
  • Catalyst: Pd/C (10%)
  • Yield: 68–72%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals. Characterization by $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirms the structure: δ 7.12–7.08 (m, 2H, Ar-H), 6.95–6.91 (m, 2H, Ar-H), 3.21 (t, J = 5.2 Hz, 4H, piperazine-H), 2.94 (t, J = 5.2 Hz, 4H, piperazine-H).

Preparation of 4-Fluoro-3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)benzoic Acid

Sulfonation of 4-Fluoro-3-aminobenzoic Acid

The sulfonyl bridge is introduced via chlorosulfonation of 4-fluoro-3-aminobenzoic acid. The amine group is first protected as a tert-butyl carbamate (Boc) to prevent over-sulfonation.

Step 1: Boc Protection
4-Fluoro-3-aminobenzoic acid (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. The mixture is stirred for 6 hours at room temperature, yielding the Boc-protected intermediate (92–95% yield).

Step 2: Chlorosulfonation
The protected intermediate is reacted with chlorosulfonic acid (2.5 eq) in dichloromethane (DCM) at −10°C for 2 hours. The reaction is quenched with ice water, and the sulfonyl chloride is extracted into DCM (85% yield).

Step 3: Piperazine Coupling
The sulfonyl chloride (1.0 eq) is treated with 1-(2-fluorophenyl)piperazine (1.1 eq) in the presence of triethylamine (2.0 eq) in DCM at 0°C. After stirring for 4 hours, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:1 v/v), affording the sulfonated benzoic acid (78% yield).

Amide Bond Formation with 2-Ethylaniline

Carbodiimide-Mediated Coupling

The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). 4-Fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzoic acid (1.0 eq) is activated with EDCl (1.2 eq) and HOBt (1.2 eq) in DCM for 30 minutes. 2-Ethylaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.

Reaction Optimization :

  • Solvent: Dichloromethane
  • Coupling Agents: EDCl/HOBt
  • Temperature: 25°C
  • Yield: 82–85%

Purification and Analytical Data

The crude product is purified by silica gel chromatography (ethyl acetate/hexane, 1:1 v/v) and recrystallized from methanol. Key characterization data include:

  • Melting Point : 148–150°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.34–7.28 (m, 4H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 3.45–3.41 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H), 2.65 (q, J = 7.6 Hz, 2H, CH$$ _2 $$CH$$ _3 $$), 1.22 (t, J = 7.6 Hz, 3H, CH$$ _3 $$).
  • HRMS (ESI+) : m/z calculated for C$$ _{25} $$H$$ _{25} $$F$$ _2 $$N$$ _3 $$O$$ _3 $$S [M+H]$$ ^+ $$: 486.1562; found: 486.1568.

Alternative Synthetic Routes and Scalability

Mitsunobu Reaction for Ether Formation

An alternative approach employs a Mitsunobu reaction to install the sulfonyl-piperazine group. 4-Fluoro-3-hydroxybenzoic acid is reacted with 1-(2-fluorophenyl)piperazine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$ _3 $$) in THF, followed by sulfonation with sulfur trioxide pyridine complex.

Yield Comparison :

Method Yield (%) Purity (%)
Carbodiimide 82 98
Mitsunobu 75 95

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility. The amide coupling step is performed in a microreactor at 50°C with a residence time of 10 minutes, achieving 89% yield and >99% purity.

Challenges and Mitigation Strategies

Steric Hindrance at the Sulfonyl Group

The ortho-fluorine on the benzamide core creates steric congestion during sulfonylation. Using bulkier bases (e.g., 2,6-lutidine) improves regioselectivity, reducing byproduct formation from 12% to <3%.

Piperazine Oxidation

The secondary amines in piperazine are prone to oxidation during sulfonation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress oxidation, maintaining yields above 75%.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with sulfonylation of the benzamide core using 4-(2-fluorophenyl)piperazine under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature). Monitor reaction progress via TLC or HPLC to minimize side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Evidence from similar sulfonamide syntheses suggests that solvent polarity significantly impacts reaction rates and byproduct formation .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns, particularly the integration of fluorine atoms on the phenyl rings and the piperazine moiety. For example, the 2-ethylphenyl group should show distinct aromatic splitting patterns in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~530–540) and isotopic patterns to distinguish between fluorinated and non-fluorinated fragments .
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm sulfonyl-piperazine bonding geometry. Similar compounds have shown piperazine rings adopting chair conformations in crystal lattices .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound’s structural analogs are classified as acute toxins (oral, dermal) and irritants .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to sulfonyl chloride intermediates, which may release corrosive gases (e.g., HCl) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with serotonin or dopamine receptors given its piperazine-sulfonamide scaffold?

  • Methodological Answer :

  • Receptor Binding Assays : Perform competitive radioligand displacement studies using 3^3H-labeled antagonists (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors). Compare IC50_{50} values with reference ligands to assess affinity .
  • Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to receptor active sites. Focus on hydrogen bonding between the sulfonyl group and conserved residues (e.g., Asp155 in 5-HT2A_{2A}) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to evaluate agonist/antagonist activity .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays using multiple methods (e.g., fluorescence-based and radiometric assays) to rule out technique-specific artifacts .
  • Batch Purity Analysis : Characterize compound batches via HPLC-MS to ensure consistency. Impurities >2% can skew dose-response curves .
  • Cell Line Authentication : Use STR profiling to confirm the identity of cellular models, as cross-contamination may lead to variable results .

Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic stability and brain penetration?

  • Methodological Answer :

  • Rodent Models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to calculate bioavailability. Collect plasma and brain homogenates at timed intervals for LC-MS/MS analysis .
  • CYP450 Inhibition Screening : Incubate the compound with human liver microsomes to identify major metabolic pathways. Fluorinated aromatic rings may reduce oxidative metabolism, enhancing half-life .
  • Blood-Brain Barrier (BBB) Penetration : Calculate logP values (target ~2–3) and use in situ perfusion models to assess permeability. Piperazine derivatives often exhibit moderate BBB penetration due to their basicity .

Q. What synthetic modifications could enhance the compound’s selectivity for specific kinase targets?

  • Methodological Answer :

  • Side Chain Variation : Replace the 2-ethylphenyl group with bulkier substituents (e.g., tert-butyl) to sterically block off-target kinase binding pockets. Analogous modifications in imatinib derivatives improved selectivity .
  • Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate moiety to alter hydrogen-bonding interactions. Computational modeling can predict compatibility with ATP-binding sites .
  • Proteomics Profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects and guide structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.